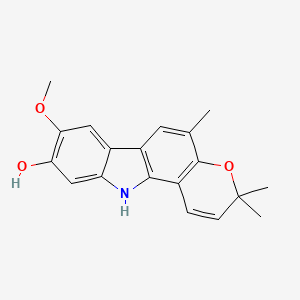

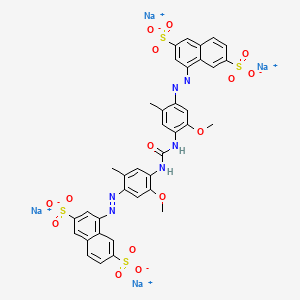

9-Angeloylretronecine N-oxide

Overview

Description

9-Angeloylretronecine N-oxide (9-ARNO) is a naturally occurring compound found in the leaves and stems of the plant Angelica archangelica. It has been studied for its potential therapeutic effects due to its anti-inflammatory and anti-oxidant properties. 9-ARNO has been studied in laboratory experiments to determine its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as to identify potential future directions for research.

Scientific Research Applications

1. Analytical Methodology Development

- HPTLC and HILIC/ESI-QTOF-MS Analysis : 9-Angeloylretronecine N-oxide, along with other pyrrolizidine alkaloids, was analyzed using high-performance thin-layer chromatography (HPTLC) and hydrophilic interaction liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry (HILIC/ESI-QTOF-MS). This study demonstrates the effectiveness of these methods for monitoring pyrrolizidine alkaloids in test samples, even in the absence of all necessary standards (Smyrska-Wieleba et al., 2017).

2. Biological Activity Investigation

- Insect Chemical Defense : The role of this compound, along with other pyrrolizidine alkaloids, was examined in the chemical defense of Arctiidae moths and Danainae and Ithomiinae butterflies against predators such as the orb-weaving spider Nephila clavipes. These studies help in understanding the chemical ecology and defense mechanisms in insects (Silva & Trigo, 2002).

3. Environmental and Health Impact Studies

- Pyrrolizidine Alkaloid Analysis in Plants : The presence of this compound in various plants was studied to understand the distribution and environmental impact of these compounds. This research is crucial for assessing the potential health risks associated with the consumption of plants containing pyrrolizidine alkaloids (Alali et al., 2008).

4. Phytochemical Analysis

- Identification in Echium Species : Studies on Echium species have identified the presence of this compound, contributing to the phytochemical profiling of these plants. This information is valuable for understanding the chemical composition of Echium species and their potential medicinal uses (Colegate et al., 2005).

5. Nanotechnology and Material Science

- Nanoparticle Drug Delivery : While not directly related to this compound, studies in nanoparticle drug delivery, such as those exploring the use of zinc oxide and iron oxide nanoparticles, provide insights into potential novel drug delivery systems that could eventually encapsulate and transport complex molecules like this compound (Mishra et al., 2017); (Chertok et al., 2008).

properties

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-3-9(2)13(16)18-8-10-4-6-14(17)7-5-11(15)12(10)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIPTBVXCKBSAM-ZSXZLUMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182107 | |

| Record name | 9-Angeloylretronecine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27773-86-0 | |

| Record name | 9-Angeloylretronecine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Angeloylretronecine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]pyrene-7,8-d2](/img/structure/B1609342.png)

![2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B1609343.png)